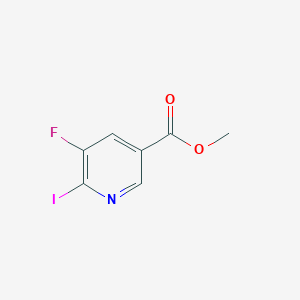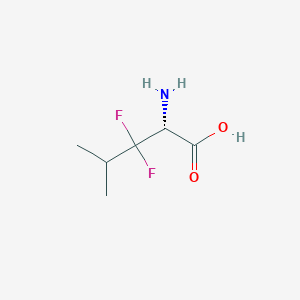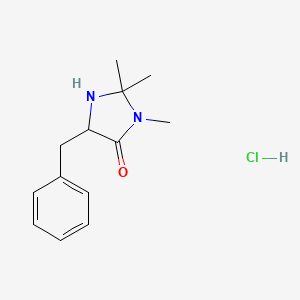
Methyl 5-fluoro-6-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-6-iodonicotinate is an organic compound with the molecular formula C7H5FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-iodonicotinate typically involves the iodination and fluorination of nicotinic acid derivatives. One common method is the direct iodination of methyl nicotinate followed by fluorination. The reaction conditions often involve the use of iodine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-6-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various arylated products.
Applications De Recherche Scientifique
Methyl 5-fluoro-6-iodonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-6-iodonicotinate involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-fluoro-4-iodonicotinate
- Methyl 6-fluoro-5-iodonicotinate
- Methyl 3-fluoro-5-iodonicotinate
Uniqueness
Methyl 5-fluoro-6-iodonicotinate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H5FINO2 |
|---|---|
Poids moléculaire |
281.02 g/mol |
Nom IUPAC |
methyl 5-fluoro-6-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5FINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 |
Clé InChI |
GTOZGVXQBAMESP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)


![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)


![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
